molecular formula C26H27N3OS B4718018 3-[4-(CYCLOPENTYLOXY)PHENYL]-4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE

3-[4-(CYCLOPENTYLOXY)PHENYL]-4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE

Cat. No.: B4718018
M. Wt: 429.6 g/mol
InChI Key: OBPJXZMXJPSGFT-UHFFFAOYSA-N
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Description

3-[4-(Cyclopentyloxy)phenyl]-4-ethyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structural features, which include a cyclopentyloxy group, an ethyl group, and a naphthylmethylsulfanyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(cyclopentyloxy)phenyl]-4-ethyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the cyclopentyloxy group.

    Attachment of the Naphthylmethylsulfanyl Group: This step involves the reaction of the triazole intermediate with a naphthylmethylsulfanyl reagent under conditions that promote the formation of the desired sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Cyclopentyloxy)phenyl]-4-ethyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any reducible functional groups present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced forms of any reducible functional groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[4-(Cyclopentyloxy)phenyl]-4-ethyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(cyclopentyloxy)phenyl]-4-ethyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial properties.

    1,2,4-Triazole: A simpler triazole derivative with broad applications in medicinal chemistry.

    Imidazole: Structurally similar to triazoles, with applications in antifungal treatments.

Uniqueness

3-[4-(Cyclopentyloxy)phenyl]-4-ethyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyloxy and naphthylmethylsulfanyl groups differentiate it from other triazole derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

3-(4-cyclopentyloxyphenyl)-4-ethyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3OS/c1-2-29-25(20-14-16-23(17-15-20)30-22-11-4-5-12-22)27-28-26(29)31-18-21-10-7-9-19-8-3-6-13-24(19)21/h3,6-10,13-17,22H,2,4-5,11-12,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPJXZMXJPSGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(CYCLOPENTYLOXY)PHENYL]-4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
3-[4-(CYCLOPENTYLOXY)PHENYL]-4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 3
Reactant of Route 3
3-[4-(CYCLOPENTYLOXY)PHENYL]-4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 4
3-[4-(CYCLOPENTYLOXY)PHENYL]-4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 5
3-[4-(CYCLOPENTYLOXY)PHENYL]-4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 6
3-[4-(CYCLOPENTYLOXY)PHENYL]-4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE

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